molecular formula C18H13ClN2O5S B4716138 N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide

N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide

Cat. No.: B4716138
M. Wt: 404.8 g/mol
InChI Key: MHRNVCFULOILQV-UHFFFAOYSA-N
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Description

N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide is an organic compound that belongs to the class of sulfonamides This compound is characterized by the presence of a nitro group, a sulfonamide group, and a phenoxyphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide typically involves the following steps:

    Sulfonation: The sulfonamide group is introduced by reacting the nitrobenzene derivative with chlorosulfonic acid, followed by the addition of ammonia or an amine.

    Phenoxyphenyl Substitution: The final step involves the substitution of the phenoxyphenyl group onto the sulfonamide derivative, often using a phenol derivative and a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography may be employed.

Types of Reactions:

    Oxidation: The nitro group can undergo reduction to form an amino group under suitable conditions.

    Reduction: The sulfonamide group can be reduced to form corresponding amines.

    Substitution: The phenoxyphenyl group can participate in various substitution reactions, including nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are often used.

    Substitution: Bases like sodium hydroxide or potassium carbonate are commonly used in substitution reactions.

Major Products:

    Amino Derivatives: Reduction of the nitro group yields amino derivatives.

    Substituted Phenoxyphenyl Derivatives: Various substituted derivatives can be obtained through nucleophilic aromatic substitution.

Scientific Research Applications

N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent.

    Materials Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Studies: The compound is studied for its interactions with biological macromolecules and its effects on cellular processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, modulating signal transduction pathways.

    DNA Interaction: The compound can intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

  • N-(5-chloro-2-phenoxyphenyl)-2-thiophenesulfonamide
  • N-(5-chloro-2-phenoxyphenyl)-2-thiophenecarboxamide
  • N-(5-chloro-2-phenoxyphenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

Uniqueness: N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. Its specific substitution pattern also differentiates it from other similar compounds, making it a valuable molecule for targeted research applications.

Properties

IUPAC Name

N-(5-chloro-2-phenoxyphenyl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O5S/c19-13-10-11-17(26-14-6-2-1-3-7-14)15(12-13)20-27(24,25)18-9-5-4-8-16(18)21(22)23/h1-12,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHRNVCFULOILQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)NS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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